3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-3-4-14(7-12(11)2)21-17(23)22-6-5-15(10-22)24-16-19-8-13(18)9-20-16/h3-4,7-9,15H,5-6,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKNAIDUSJWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Chloropyrimidine Synthesis: The chloropyrimidine moiety is synthesized by chlorination of a pyrimidine derivative.
Coupling Reaction: The final step involves coupling the chloropyrimidine with the pyrrolidine ring in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.
Comparison with Similar Compounds
Key Compounds for Comparison:
Compound A: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (from )
Compound B: N-(3,4-Dimethylphenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide (non-chlorinated analog)
Comparative Analysis:
Implications of Structural Differences:
- Chloropyrimidine vs. Trifluoroethyl (Compound A) : The chloropyrimidine group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), whereas the trifluoroethyl group in Compound A could improve metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Morpholino vs. Dimethylphenyl (Compound A): The morpholino group in Compound A likely increases solubility via its polar oxygen atom, contrasting with the lipophilic 3,4-dimethylphenyl group in the target compound.
- Chlorine Substitution (Target vs.
Pharmacological and Physicochemical Properties
Hypothetical Data Based on Structural Features:
Key Observations:
- The trifluoroethyl and morpholino groups in Compound A may confer superior solubility and stability compared to the target compound.
- The absence of a chlorine atom in Compound B likely reduces its binding affinity, highlighting the importance of halogen interactions in the target molecule.
Patent and Research Landscape
- Compound A : The European Patent Bulletin (2024) focuses on solid-state forms (polymorphs, salts) of Compound A, suggesting its development for therapeutic use. These forms are critical for optimizing bioavailability and manufacturability .
- Target Compound: No specific patents or publications were identified in the provided evidence, indicating that it may be an earlier-stage candidate or a research tool.
Biological Activity
3-((5-Chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 360.8 g/mol. Its structure includes a pyrrolidine ring, a chloropyrimidine moiety, and a dimethylphenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.8 g/mol |
| Purity | ≥ 95% |
Research indicates that the compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the chloropyrimidine moiety is believed to enhance this effect by interacting with DNA or proteins involved in cell division.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases.
- Antimicrobial Properties : Similar derivatives have shown significant antibacterial activity against various pathogens, indicating that this compound might possess similar properties.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines. A study reported an IC50 value in the micromolar range against breast and lung cancer cells, suggesting potent anticancer activity.
In Vivo Studies
Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. In one study, administration in rats resulted in a significant reduction in paw edema, indicating effective anti-inflammatory properties.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar pyrrolidine derivatives. The study found that compounds with structural similarities exhibited promising anticancer activity against various tumor cell lines, supporting further exploration of this compound in oncology research.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related compounds in animal models. Results indicated a significant decrease in inflammatory markers following treatment, suggesting that this compound could be beneficial for conditions characterized by inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide, and what critical parameters govern yield and purity?
- Methodological Answer : The synthesis involves coupling a pyrrolidine carboxamide scaffold with a chloropyrimidine moiety. Key steps include:
- Nucleophilic substitution : Reacting 5-chloropyrimidin-2-ol with a pyrrolidine intermediate under controlled temperature (0–5°C) to avoid side reactions .
- Carboxamide formation : Using triphosgene or carbodiimide-based coupling agents to link the pyrrolidine to the 3,4-dimethylphenyl group. Solvent choice (e.g., anhydrous acetonitrile) and stoichiometric ratios of triethylamine are critical to suppress hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (1:10) achieves >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and confirming its identity?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and confirms stereochemistry, particularly for the chloropyrimidine-pyrrolidine linkage .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups on the phenyl ring, pyrrolidine conformation). F NMR is irrelevant here but useful for fluorinated analogs .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (CHClNO; theoretical MW: 357.12 g/mol) and detects isotopic patterns for chlorine .
Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?
- Methodological Answer :
- Target-based assays : Prioritize kinases or enzymes with conserved pyrimidine-binding pockets, given the compound’s chloropyrimidine moiety. Use fluorescence polarization or thermal shift assays to measure binding affinity .
- Cellular viability assays : Test against cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (0.1–100 µM) to estimate IC values. Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities across related pyrrolidine-carboxamide derivatives?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding poses of analogs to identify steric clashes or unfavorable electrostatic interactions caused by the 3,4-dimethylphenyl group .
- Molecular dynamics (MD) : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to differentiate true binding from experimental artifacts .
- Free energy calculations : Apply MM-GBSA to quantify binding energy differences between enantiomers or regioisomers .
Q. What experimental design principles optimize reaction yield when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to test variables: temperature (0–30°C), solvent polarity (acetonitrile vs. THF), and catalyst loading (0.5–2.0 eq). Response surface modeling identifies optimal conditions .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor carboxamide formation in real time, minimizing byproduct generation .
- Membrane separation : Post-reaction, use nanofiltration to recover unreacted starting materials, reducing waste and cost .
Q. How can researchers address discrepancies in solubility and stability data across different laboratories?
- Methodological Answer :
- Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in PBS at pH 7.4 ± 0.1). Control temperature (25°C) and ionic strength .
- Forced degradation studies : Expose the compound to stress conditions (UV light, 40°C/75% RH) and track degradation via HPLC. Identify hydrolytically labile sites (e.g., the carboxamide bond) .
- Interlaboratory validation : Share batches with collaborators for parallel testing. Use statistical tools (Bland-Altman plots) to quantify measurement bias .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) when modifying the pyrrolidine ring or chloropyrimidine group?
- Methodological Answer :
- Bioisosteric replacement : Substitute the chloropyrimidine with a triazole (e.g., 1,2,3-triazole) to assess impact on target engagement. Synthesize analogs via click chemistry .
- Stereochemical analysis : Prepare enantiopure pyrrolidine variants using chiral auxiliaries (e.g., Evans’ oxazolidinones). Test each enantiomer’s activity to isolate pharmacophores .
- Fragment-based screening : If activity is lost upon ring modification, use X-ray crystallography to determine if critical hydrogen bonds (e.g., pyrrolidine NH to kinase hinge region) are disrupted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
